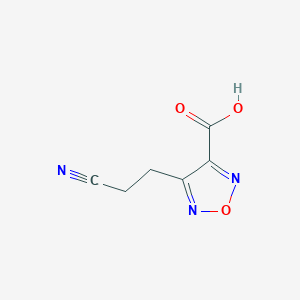

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid

Description

Properties

CAS No. |

352647-58-6 |

|---|---|

Molecular Formula |

C6H5N3O3 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C6H5N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-2H2,(H,10,11) |

InChI Key |

RSDDKDKZUSDUIY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1=NON=C1C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Acylaminomalonic Acid Monoesters (Classical Method)

- Process Description:

A well-documented method for synthesizing 1,2,4-oxadiazole carboxylic acid esters involves the nitrosation of acylaminomalonic acid monoesters. Under acidic conditions with nitrous acid, the acylaminomalonic acid monoesters undergo nitrosation, followed by elimination of carbon dioxide and spontaneous ring closure to yield the oxadiazole ring system. This method is experimentally straightforward and yields the oxadiazole carboxylic acid esters efficiently, provided the acylamino group remains intact during the reaction conditions. - Relevance to 1,2,5-oxadiazoles:

While the referenced patent specifically addresses 1,2,4-oxadiazole derivatives, similar principles can be adapted for the synthesis of 1,2,5-oxadiazole analogs by modifying the starting materials and reaction conditions to favor the 1,2,5-isomer formation. - Reaction Scheme Summary:

Acylaminomalonic acid monoester + HNO2 → Isonitroso derivative → Spontaneous ring closure → Oxadiazole carboxylic acid ester - Advantages:

- High yield and purity

- Mild reaction conditions

- Simple work-up procedures

- Limitations:

- Specific to acylaminomalonic acid derivatives

- Requires control to maintain acylamino group integrity

- Reference:

DE1124502B patent (1995)

Cyclization of Hydrazide Intermediates with Phosphorus Oxychloride (POCl3)

- Process Description:

Another prominent method involves the cyclization of hydrazide intermediates to form the oxadiazole ring. For example, hydrazides derived from appropriate carboxylic acid precursors can be treated with phosphorus oxychloride at low temperature, followed by heating to induce ring closure forming the oxadiazole nucleus. - Application to 1,3,4-oxadiazoles:

This method is extensively used for 1,3,4-oxadiazoles but can be adapted for 1,2,5-oxadiazoles by selecting suitable hydrazide substrates and reaction conditions. - Typical Reaction Conditions:

- Hydrazide + POCl3 at 0 °C to room temperature, then heating at ~80 °C for several hours

- Quenching with ice and basification to isolate the product

- Advantages:

- Versatile for various substituted oxadiazoles

- High yields (reported up to 85%)

- Limitations:

- Use of corrosive reagents (POCl3)

- Requires careful temperature control

- Reference:

Experimental procedures from literature on 1,3,4-oxadiazole synthesis

Functional Group Introduction: Cyanoethyl Substitution

- Introduction of the 2-cyanoethyl group can be achieved by starting from malonic acid derivatives or other precursors bearing the cyanoethyl moiety. Alternatively, the cyanoethyl group can be introduced via alkylation reactions on the oxadiazole ring or its precursors.

- Synthetic Strategy:

- Use of 2-cyanoethyl-substituted malonic acid or ester derivatives as starting materials in the nitrosation or cyclization reactions

- Alkylation of oxadiazole intermediates with 2-cyanoethyl halides under basic conditions

- Challenges:

- Maintaining the integrity of the cyano group during harsh reaction conditions

- Regioselectivity of substitution on the oxadiazole ring

- Reference:

Patents and synthetic reports involving cyanoethyl-substituted heterocycles

- The nitrosation method is experimentally simple and has been validated for oxadiazole carboxylic acid esters, demonstrating smooth formation when the acylamino group remains stable during reaction.

- Cyclization of hydrazides using POCl3 is a robust method for oxadiazole ring formation with good yields and purity, widely used in medicinal chemistry for oxadiazole derivatives.

- Introducing the cyanoethyl substituent requires careful selection of starting materials or post-cyclization modifications to avoid degradation of the nitrile group.

- Purification typically involves recrystallization or column chromatography to achieve high purity suitable for further applications in pharmaceuticals or agrochemicals.

- Analytical characterization includes IR spectroscopy (characteristic oxadiazole bands), NMR (proton and carbon), and mass spectrometry to confirm structure and purity.

The preparation of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid primarily relies on classical nitrosation of acylaminomalonic acid derivatives and cyclization of hydrazide intermediates, with the cyanoethyl group introduced either via substituted starting materials or alkylation reactions. These methods are supported by robust experimental data and offer high yields and purity when optimized. The choice of method depends on the availability of starting materials, desired scale, and sensitivity of functional groups.

Chemical Reactions Analysis

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The cyanoethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl and carboxylic acid groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid and related compounds:

*Calculated based on analogous structures.

Key Research Findings

Reactivity and Stability

- Thermal Stability: Cyclopropyl analogs exhibit moderate stability under continuous flow synthesis (50°C), while amino derivatives are commercially stable .

Pharmaceutical Relevance

- Enzyme Inhibition: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid binds to bacterial SHV-1 enzymes via 12/15 critical amino acid residues, suggesting the cyanoethyl variant may target similar β-lactamase pathways with altered affinity .

- IL-17 Inhibition: The cyclopropyl analog is a key intermediate for IL-17 inhibitors, highlighting the role of steric bulk in bioactivity—a property the cyanoethyl group may mimic .

Structural and Functional Analysis

Substituent Impact on Solubility

- Hydrophilicity: The 2-hydroxyethylamino analog (logP ~ -0.5) offers higher aqueous solubility than the cyanoethyl variant (estimated logP ~ 0.3), critical for drug formulation .

- Carboxylic Acid Role : All analogs retain the 3-carboxylic acid group, enabling salt formation (e.g., hydrobromides in NIH compounds) for improved bioavailability .

Spectroscopic Data

- Mass Spectrometry: Cyclopropyl analogs show [M+1]+ peaks at m/z 235 (CI-MS), while amino derivatives exhibit a mono-isotopic mass of 145.0124 g/mol .

- NMR : 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives display distinct ¹³C NMR shifts at δ 164.1 ppm (carboxylic acid) and δ 175.5 ppm (oxadiazole C=O) .

Biological Activity

Overview

4-(2-Cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyanoethyl group and an oxadiazole ring. The presence of these functional groups significantly influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H6N4O3 |

| Molecular Weight | 194.15 g/mol |

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism : Many oxadiazole derivatives induce apoptosis in cancer cells through various pathways including inhibition of key enzymes like COX-2 and EGFR.

Case Study : A study reported that a related oxadiazole derivative showed an IC50 value of 1.63 µg/mL against HepG2 cells, comparable to the standard drug Doxorubicin (IC50 = 1.62 µg/mL) .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties. Compounds within this class have shown effectiveness against a range of bacteria and fungi.

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Results : Some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and EGFR, leading to reduced proliferation of cancer cells.

- Reactive Intermediates : The cyanoethyl group can form reactive intermediates that interact with cellular components.

- Apoptosis Induction : Many oxadiazole derivatives activate apoptotic pathways in cancer cells.

Research Findings

A summary of key findings from recent studies on oxadiazole derivatives is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.